

Comparative Spectroscopic Guide: 1-Acetyl-(4-chlorophenoxy)-benzene

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Compound of Interest

Compound Name: 1-Acetyl-(4-chlorophenoxy)-benzene

CAS No.: 58351-20-5

Cat. No.: B8334974

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Executive Summary & Chemical Identity[1]

1-Acetyl-4-(4-chlorophenoxy)benzene (CAS: 42019-78-3, often referred to as 4-(4-chlorophenoxy)acetophenone) is a critical aromatic ketone intermediate used primarily in the synthesis of pharmaceuticals (e.g., lipid-regulating agents) and agrochemicals.[1]

Unlike simple acetophenones, this molecule features a diphenyl ether backbone coupled with an acetyl group.[1] This structural duality creates a unique UV-Vis spectroscopic signature that differs significantly from standard UV blockers (like benzophenones) or simple solvents (like acetophenone).[1]

This guide provides a technical comparison of its UV-Vis absorption maxima (

) against structural analogs, establishing a self-validating protocol for its identification and purity analysis.[1]

Core Molecular Specifications

Feature	Specification
IUPAC Name	1-[4-(4-chlorophenoxy)phenyl]ethanone
Chromophores	Acetyl (C=O), Diphenyl Ether (Ar-O-Ar), Chloro-substituent
Primary	270 – 282 nm (Solvent Dependent)
Secondary	~315 nm (Weak,)
Key Application	Intermediate for Fenofibrate (Pharma) & Difenoconazole (Agro)

Technical Analysis: Electronic Transitions & Solvatochromism

The UV-Vis spectrum of **1-Acetyl-(4-chlorophenoxy)-benzene** is governed by the interplay between the acetyl electron-withdrawing group (EWG) and the phenoxy electron-donating group (EDG).^[1]

Mechanistic Insight

- Transition (K-band): The primary absorption band arises from the conjugation of the benzene ring with the carbonyl group.^[1] The phenoxy group at the para position acts as a strong auxochrome.^[1] Through resonance, the lone pair on the ether oxygen donates electron density into the ring, lowering the energy gap for the transition.^[1]
 - Effect: Bathochromic shift (Red shift) relative to acetophenone.^[1]
 - Observation: Shift from 243 nm (Acetophenone) to ~275 nm.^[1]
- Transition (R-band): A forbidden, low-intensity transition involving the non-bonding electrons of the carbonyl oxygen.^[1]
 - Observation: A weak shoulder or tail appearing around 310–320 nm.^[1]

Comparative Absorption Data

The following table contrasts the target molecule with its structural "parents" and competitors to validate its identity.

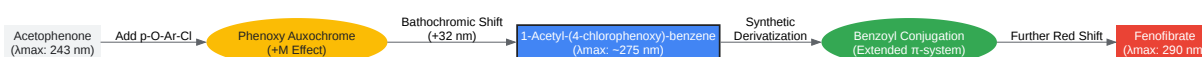
Compound	Structure Type	(MeOH/EtOH)	(L ^[1] ·mol ⁻¹ ·cm ⁻¹)	Spectral Characteristics
1-Acetyl-(4-chlorophenoxy)-benzene	Target	275 nm	~16,500	Strong K-band; distinct from benzophenones. [1]
Acetophenone	Parent Core	243 nm	13,000	Baseline UV absorption; no ether shift.[1]
4-Chlorobenzophenone	Alternative (Photoinitiator)	260 nm	18,000	Carbonyl bridges rings; different conjugation.[1]
Fenofibrate	Derivative Drug	290 nm	21,000	Extended conjugation via benzoyl linkage. [1]
Diphenyl Ether	Backbone	270 nm	2,500	Lacks the carbonyl auxochrome; weaker intensity. [1]

“

Critical Note: Do not confuse the target with Fenofibrate.[1] Fenofibrate contains a benzophenone core (C=O bridging two rings), pushing its absorption to 290 nm.[1] The target is an acetophenone (C=O on one ring), absorbing at lower wavelengths (~275 nm).[1]

Visualization: Structural & Spectral Logic[1]

The following diagram illustrates the structural hierarchy and the resulting electronic shifts.



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Figure 1: Spectral evolution from Acetophenone to the Target and its downstream derivative, Fenofibrate.[1]

Experimental Protocol: Validated UV Analysis

To ensure reproducibility and distinguish this compound from impurities (like unreacted diphenyl ether), follow this self-validating protocol.

Reagents & Equipment

- Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm).[1] Avoid Benzene or Toluene as they mask the region of interest.[1]
- Blank: Pure solvent from the same batch.
- Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.[1]

Step-by-Step Workflow

- Stock Preparation:
 - Weigh 10.0 mg of **1-Acetyl-(4-chlorophenoxy)-benzene**.^[1]
 - Dissolve in 100 mL Methanol (Stock A: 100 µg/mL).
 - Validation Check: Solution must be clear and colorless.^[1] Turbidity indicates insolubility or inorganic salts.^[1]
- Dilution Series (Linearity Check):
 - Prepare concentrations of 5, 10, 20, and 40 µg/mL.
 - Why: Verifies Beer-Lambert Law adherence.^{[1][2]} Non-linearity suggests aggregation or fluorescence artifacts.^[1]
- Scanning Parameters:
 - Range: 200 nm – 400 nm.^{[1][3]}
 - Scan Speed: Medium (approx. 200 nm/min).
 - Baseline Correction: Auto-zero with solvent blank.^[1]
- Data Analysis:
 - Identify `ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">`

^{[1][4]} Expect a broad peak centered at 275 ± 2 nm.^[1]
 - Calculate Molar Extinction Coefficient (

):

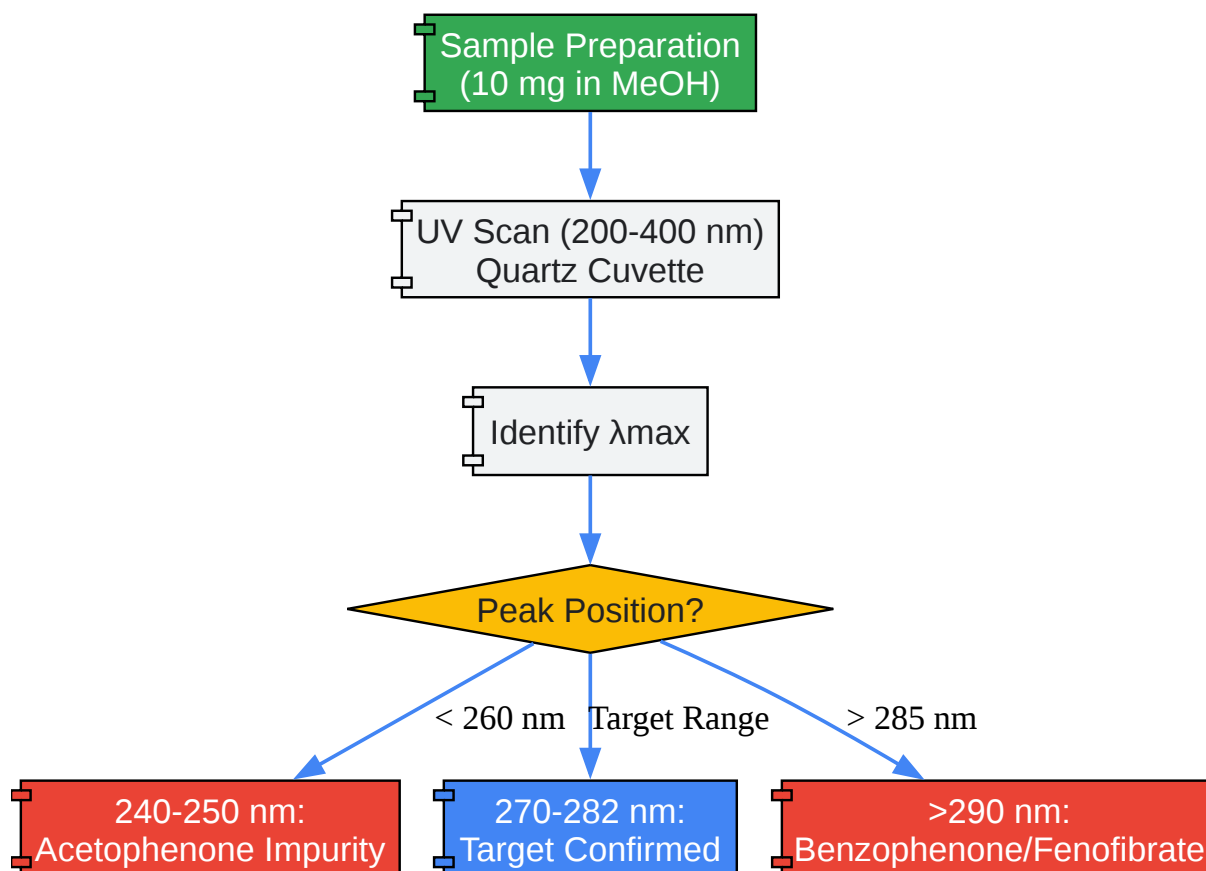
Where

is absorbance,

is molar concentration, and

is path length (1 cm).[1]

Analytical Workflow Diagram



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Figure 2: Decision tree for identifying **1-Acetyl-(4-chlorophenoxy)-benzene** based on spectral shifts.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13628290, 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone.[1] Retrieved from [\[Link\]](#)

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Sources

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